2-Amino-2,2-diphenylacetamide
Description
Contextualization as a Foundational Chemical Scaffold
In the field of chemical synthesis and medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various modifications can be made to develop a library of related compounds. 2-Amino-2,2-diphenylacetamide serves as a foundational chemical scaffold due to its distinct structural features. The diphenylacetamide core provides a rigid, three-dimensional framework, while the primary amino group and the amide functionality offer reactive sites for chemical elaboration.
The presence of the amino group imparts basicity and hydrogen-bonding capabilities, which are crucial for interactions with biological targets like enzymes or receptors. This functional group can be readily modified through reactions such as alkylation or acylation to introduce diverse substituents, thereby systematically altering the molecule's steric and electronic properties. This modularity allows researchers to design and synthesize a wide array of derivatives to explore structure-activity relationships (SAR).
Significance in Organic Synthesis as an Intermediate
As a direct consequence of its utility as a scaffold, this compound is a valuable intermediate in organic synthesis. It serves as a starting material or "building block" for the construction of more complex molecules. The chemical reactivity of its amino group is central to its role as a synthetic intermediate.
Standard synthetic transformations involving this compound include:
N-Alkylation and N-Acylation: The primary amino group can react with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. This is a common strategy to append different functional groups to the core scaffold.
Reductive Amination: Reaction with aldehydes or ketones can form Schiff bases, which can then be reduced to yield more complex amine derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with various electrophiles. For example, derivatives have been synthesized by reacting 2-chloro-N,N-diphenylacetamide (a related intermediate) with various amines. researchgate.net Similarly, 2-hydrazino-N,N-diphenylacetamide, synthesized from a chloro-diphenylacetamide precursor, is reacted with aldehydes to create a series of hydrazone derivatives. nih.govresearchgate.net
These synthetic routes leverage the reactivity of the diphenylacetamide core to produce a diverse range of compounds for further investigation.
Overview of Academic Research Domains for the Compound and its Derivatives
The structural framework of this compound has been exploited in several areas of academic research, primarily within medicinal chemistry and materials science. Researchers have synthesized and evaluated numerous derivatives for their potential biological activities.
Key research domains include:
Medicinal Chemistry: This is the most prominent area of research for diphenylacetamide derivatives.
Anticonvulsants: A variety of 2-substituted amino-N,N-diphenylacetamides have been designed and synthesized as potential anticonvulsant agents. researchgate.net
Antimicrobials: Derivatives incorporating a hydrazone linkage have been synthesized and screened for their antibacterial and antifungal properties. nih.govresearchgate.net Certain compounds in this class showed significant antimicrobial and antifungal activity. nih.gov
Analgesics: Novel derivatives of 2-chloro-N,N-diphenylacetamide have been evaluated for their pain-relieving (analgesic) activity, with some showing significant effects in preclinical models. orientjchem.org
Neurotherapeutics: The core structure is being explored for its potential in treating neurological disorders. For instance, a complex derivative, N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-2,2-diphenylacetamide, was identified as a potent and selective inhibitor of human butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. rcsb.org
Anticancer Research: The diphenylacetamide scaffold is among those being investigated for potential anticancer properties, often by incorporating it into larger molecules like benzothiazole (B30560) or thiourea (B124793) derivatives. evitachem.comontosight.ai
Materials Science: The rigid structure of the diphenyl groups suggests potential applications in the development of new materials, such as specialized polymers or as ligands in coordination chemistry. smolecule.com
The following table summarizes the research applications of derivatives based on the diphenylacetamide scaffold.
| Research Domain | Type of Derivative | Investigated Activity/Application |
| Medicinal Chemistry | 2-Substituted amino-N,N-diphenylacetamides | Anticonvulsant |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamides | Antimicrobial & Antifungal | |
| 2-Chloro-N,N-diphenylacetamide derivatives | Analgesic (Pain Relief) | |
| N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-2,2-diphenylacetamide | Butyrylcholinesterase Inhibition (Alzheimer's Disease) | |
| Benzothiazole & Thiourea Derivatives | Anticancer | |
| Materials Science | N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide | Component in polymers, Ligands |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAKPJUAWRIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165576 | |
| Record name | 2-Amino-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15427-81-3 | |
| Record name | 2-Amino-2,2-diphenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-2,2-DIPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4DTD5TU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 2,2 Diphenylacetamide
Direct Synthesis Routes for 2-Amino-2,2-diphenylacetamide
The formation of the this compound core can be achieved through several direct synthetic routes. These pathways are crucial for accessing the primary structure from which more complex molecules can be built.
Role of Chloroacetylation of Diphenylamine (B1679370) as a Key Step
A prevalent and critical step in the synthesis of diphenylacetamide derivatives is the chloroacetylation of diphenylamine. nih.govnih.govadvancechemjournal.com This reaction typically involves treating diphenylamine with chloroacetyl chloride. nih.govadvancechemjournal.com The process is often conducted in a solvent such as toluene (B28343) or chloroform (B151607) and may be refluxed for several hours to ensure completion. nih.govadvancechemjournal.com To neutralize the hydrochloric acid that is liberated during the reaction, a base like anhydrous potassium carbonate is frequently added. The resulting intermediate, 2-chloro-N,N-diphenylacetamide, is a versatile precursor for further chemical modifications. nih.govadvancechemjournal.com
The general scheme for this reaction is as follows:
Diphenylamine + Chloroacetyl chloride → 2-Chloro-N,N-diphenylacetamide + HCl
This intermediate is pivotal as its chlorine atom can be readily displaced by various nucleophiles to introduce a range of functional groups.
Amidation and Amination Reaction Pathways
The direct formation of the amide bond in this compound and its analogues can be achieved through amidation and amination reactions. One straightforward method is the direct coupling of a carboxylic acid with an amine. For instance, 2,2-diphenylacetic acid can be reacted with an amine in a solvent like acetonitrile (B52724) at elevated temperatures. This process can be facilitated by coupling agents.
Another significant pathway involves the nucleophilic substitution of the chlorine atom in 2-chloro-N,N-diphenylacetamide. Reaction with ammonia (B1221849) or other amines can yield the desired aminoacetamide derivatives. Furthermore, boronic acids have been shown to be effective catalysts for direct amidation reactions between carboxylic acids and amines. organic-chemistry.org This method often requires the removal of water, which can be achieved using molecular sieves or azeotropic reflux. organic-chemistry.org
Derivatization Strategies of the 2,2-Diphenylacetamide (B1584570) Scaffold
The 2,2-diphenylacetamide scaffold serves as a versatile platform for the synthesis of a wide range of derivatives. These modifications are often aimed at exploring and enhancing the biological activities of the parent compound.
Introduction of Hydrazino Moieties
A key derivatization strategy involves the introduction of a hydrazino group, which can serve as a precursor for further chemical transformations. nih.govnih.gov This is typically achieved by reacting 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov The reaction is commonly carried out in an alcoholic solvent, such as methanol (B129727), and refluxed for an extended period. nih.gov This process yields 2-hydrazino-N,N-diphenylacetamide with good efficiency. nih.gov The resulting hydrazino derivative is a valuable intermediate for synthesizing more complex heterocyclic systems and Schiff bases. nih.govnih.gov
A study reported the synthesis of 2-Hydrazino-N,N-diphenylacetamide with an 88% yield by refluxing 2-chloro N-N diphenylacetamide with hydrazine hydrate in methanol for 48 hours. nih.gov
Synthesis of Schiff Bases and Imine Derivatives
The amino group of this compound and the hydrazino group of its derivatives are readily converted into Schiff bases and imines. nih.govnih.govadvancechemjournal.com This is a common and versatile method for introducing structural diversity. The synthesis of Schiff bases typically involves the condensation of the primary amine or hydrazine with various aromatic aldehydes. nih.govnih.govjocpr.com This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol. nih.govnih.govresearchgate.net
The general reaction is as follows:
R-NH₂ + R'-CHO → R-N=CH-R' + H₂O
Where R represents the 2,2-diphenylacetamide moiety and R' is an aromatic group from the aldehyde. This reaction allows for the introduction of a wide variety of substituents on the aromatic ring, leading to a library of derivatives. nih.govnih.gov For example, a series of Schiff bases were synthesized from 2-hydrazino-N,N-diphenylacetamide and various substituted aromatic aldehydes. nih.gov
Elaboration with Substituted Amine Side Chains
The 2,2-diphenylacetamide scaffold can be further elaborated by introducing substituted amine side chains. researchgate.netnih.gov A common method involves the reaction of 2-chloro-N,N-diphenylacetamide with various substituted amines. researchgate.netnih.gov This nucleophilic substitution reaction is often carried out in a solvent like acetone (B3395972) with a base such as triethylamine (B128534) to catalyze the reaction. researchgate.netnih.gov This strategy allows for the systematic modification of the side chain to explore structure-activity relationships. A variety of aliphatic, alicyclic, aromatic, and heterocyclic amines can be used, leading to a diverse set of N-substituted 2-amino-N,N-diphenylacetamide derivatives. researchgate.netnih.gov
For instance, a series of 2-substituted amino-N,N-diphenylacetamides were synthesized by reacting 2-chloro-N,N-diphenylacetamide with different amines in acetone using triethylamine as a catalyst. researchgate.netnih.gov
Conjugation with Chalcone (B49325) Scaffolds
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are important precursors in the synthesis of various heterocyclic compounds. nih.gov The reactivity of the chalcone scaffold allows for its use in creating larger, more complex molecules. One common reaction is the condensation of chalcones with compounds containing amino groups. For instance, chalcones can be condensed with guanidine (B92328) carbonate by refluxing in a solvent like dimethylformamide to synthesize 2-amino-4,6-diarylpyrimidines. ajol.info
While direct studies detailing the conjugation of this compound with chalcones are not prevalent, the fundamental reactivity of both molecules suggests a potential for such reactions. The primary amino group of this compound could theoretically react with the electrophilic double bond of a chalcone via a Michael addition, or with the carbonyl group to form a Schiff base, leading to novel hybrid molecules. Such conjugations are of interest as they can combine the structural features of both molecules, potentially leading to new chemical entities. The synthesis of new amino acid-chalcone conjugates has been achieved using Fmoc-protected phenylalanine and amino chalcone derivatives, highlighting the feasibility of linking amino-functionalized molecules to chalcone backbones. dergipark.org.tr
Annulation to Form Diverse Heterocyclic Systems (e.g., Triazine, Diazine, Oxazoline, Thiazole (B1198619), Diazole, Oxazepine)
Annulation reactions are fundamental processes in organic synthesis that allow for the construction of cyclic and heterocyclic frameworks. mdpi.com this compound serves as a valuable precursor for creating diverse heterocyclic systems due to the presence of both an amino group and an amide group.
A significant application is in the synthesis of diazole derivatives, specifically the hydantoin (B18101) ring system. The reaction of this compound with phosgene (B1210022) or its labeled analogue, [11C]phosgene, leads to the formation of 5,5-diphenylhydantoin (phenytoin) or its radiolabeled version, [2-11C]-5,5-diphenylhydantoin. openmedscience.comscispace.com This transformation is a key step in the radiosynthesis of the anticonvulsant drug phenytoin (B1677684). openmedscience.com The general mechanism for the phosgenation of diamines can proceed stepwise, where one amino group is converted to an isocyanate, followed by the transformation of the second amino group. nih.gov
The synthesis of other heterocyclic systems is also conceptually plausible:
Triazines : The formation of a triazine ring often involves the reaction of a compound containing an amidine or guanidine fragment with a monoelectrophilic reagent like phosgene or ethyl chloroformate. mdpi.com While direct annulation of this compound to a triazine is not explicitly detailed, reactions of 2-amino- openmedscience.comnih.govresearchgate.nettriazines with ketones can yield N- openmedscience.comnih.govresearchgate.nettriazinyl-amides, demonstrating the formation of amide linkages with triazine rings. mdpi.com
Oxazolines : 2-Oxazolines are commonly prepared through the reaction of an amino alcohol with a carboxylic acid or its derivatives. mdpi.comnih.gov Another method involves the reaction of aldehydes with 2-aminoethanol. organic-chemistry.org The structure of this compound does not lend itself directly to these common routes without prior modification.
Thiazoles : The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thiourea (B124793) or thioamide. organic-chemistry.orgnanobioletters.com The synthesis of 2-aminothiazoles often starts from precursors like phenacyl bromide and thiourea. nanobioletters.com For this compound to be used in such syntheses, it would need to be converted into a suitable intermediate.
Catalytic annulation reactions represent a modern approach to constructing complex heterocycles under mild conditions, and this field continues to expand the toolkit available for creating novel molecular architectures from precursors like this compound. mdpi.com
Formation of Amino Acid Amide Derivatives
The synthesis of amides is a cornerstone of organic and medicinal chemistry, often achieved by coupling a carboxylic acid with an amine. ajchem-a.com The amino group of this compound can act as a nucleophile, allowing it to form an amide bond with a carboxylic acid, including protected amino acids, to generate amino acid amide derivatives.
Standard methods for amide bond formation include:
Activation of the Carboxylic Acid : The carboxylic acid group of an amino acid can be activated by converting it into a more reactive form, such as an acid chloride, anhydride, or an activated ester. ajchem-a.com This activated intermediate then readily reacts with the amine.
Coupling Reagents : Direct coupling of a carboxylic acid and an amine can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com More modern reagents, such as tris(2,2,2-trifluoroethyl) borate, have also been developed for direct amidation under specific conditions. acs.org
For example, a general procedure for amidation could involve reacting an N-protected amino acid with this compound in the presence of a suitable coupling agent. Research has demonstrated the synthesis of various amino acid amide derivatives, such as 2-amino-N,2-diphenylacetamide, through methods like copper-catalyzed N-arylation of amino acid amides. researchgate.net The synthesis of amide derivatives by reacting substituted anilines with amino acid esters is also a common one-step reaction. sphinxsai.com These established methodologies provide a clear pathway for the synthesis of novel amino acid amide derivatives starting from this compound.
Radiosynthesis Applications (e.g., as a Precursor for Radiolabeled Compounds)
A critical application of this compound is its use as a precursor in the radiosynthesis of [¹¹C]-phenytoin for positron emission tomography (PET) studies. nih.govmums.ac.ir Phenytoin is a widely used antiepileptic drug, and its radiolabeled form allows for in vivo imaging to study its pharmacokinetics and distribution. nih.gov
The synthesis involves the reaction of this compound with [¹¹C]-phosgene, which is produced from [¹¹C]-methane. mums.ac.ir The reaction conditions, particularly the choice of solvent, have been optimized to improve the reaction efficiency and yield for clinical applications. nih.govmums.ac.ir A study comparing different solvents found that diethylene glycol diethyl ether (DEGDEE) provided a significantly higher reaction efficiency compared to xylene or 1,4-dioxane. mums.ac.ir Using DEGDEE as the solvent at 180°C, researchers were able to produce large amounts of [¹¹C]-phenytoin suitable for human PET studies. nih.govmums.ac.ir
The table below summarizes the key findings from the optimization of the radiosynthesis of [¹¹C]-phenytoin using this compound as the precursor. nih.govmums.ac.ir
This optimized method provides sufficient radioactivity with a high specific activity, overcoming previous limitations that restricted the clinical use of [¹¹C]-phenytoin for PET imaging. nih.govmums.ac.ir
Table of Compounds
Advanced Structural Elucidation and Spectroscopic Analysis in Research
X-ray Crystallography Studies of the Compound and its Derivatives
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on 2-Amino-2,2-diphenylacetamide and its derivatives have revealed key structural features at the atomic level.
The conformation of this compound is significantly influenced by the spatial arrangement of its two phenyl rings. X-ray diffraction studies have shown that in the crystalline state, the molecule adopts a non-planar conformation. researchgate.net The dihedral angle, which describes the angle between the planes of the two phenyl rings, is a crucial parameter in defining this conformation. libretexts.org For instance, in a derivative, N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide, the steric hindrance introduced by the dimethylphenyl group results in a twisted molecular conformation with a dihedral angle of approximately 82.59°. In another related compound, 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings is reported to be 70.28 (11)°. researchgate.net For 2,2-Diphenylacetamide (B1584570) itself, the asymmetric unit of the crystal contains two molecules, with dihedral angles between the benzene (B151609) rings of 84.6 (7)° and 85.0 (6)°. nih.govresearchgate.net
Table 1: Dihedral Angles in this compound and its Derivatives
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2,2-Diphenylacetamide (Molecule 1) | 84.6 (7) | nih.govresearchgate.net |
| 2,2-Diphenylacetamide (Molecule 2) | 85.0 (6) | nih.govresearchgate.net |
| N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide | 82.59 | |
| 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide | 70.28 (11) | researchgate.net |
| N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide | 85.8 (acetamide vs. phenyl rings) |
The crystal packing of this compound and its derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly those involving the amide and amino functional groups, play a crucial role in forming stable, repeating patterns within the crystal lattice. rsc.orgnih.gov For example, in the crystal structure of 2,2-diphenylacetamide, extensive N—H···O intermolecular hydrogen bonds are observed, forming a specific ring motif known as an R2(2)(8) ring. nih.govresearchgate.net
Table 2: Intermolecular Interactions in 2,2-Diphenylacetamide
| Interaction Type | Description | Reference |
|---|---|---|
| N—H···O Hydrogen Bonding | Forms R2(2)(8) ring motifs and contributes to the formation of zigzag chains. | nih.govresearchgate.net |
| C—H···O Hydrogen Bonding | Contributes to the stabilization of the crystal packing. | nih.govresearchgate.net |
| C—H···π Interactions | Weak intermolecular interactions that further stabilize the crystal structure. | nih.govresearchgate.net |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. nih.govresearchgate.net The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. mdpi.com
The amide group gives rise to several distinct peaks. The C=O stretching vibration is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine and the amide group usually appear as broad bands in the range of 3200-3500 cm⁻¹. The N-H bending vibration can be seen around 1550 cm⁻¹. The presence of the phenyl groups is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ region. FT-IR spectroscopy can also provide information about hydrogen bonding, as the positions and shapes of the N-H and C=O stretching bands can be affected by these interactions. mdpi.comchemrxiv.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (C=O) | Stretch | ~1650 | |
| Amine/Amide (N-H) | Bend | ~1550 | |
| Amine/Amide (N-H) | Stretch | 3200-3500 | |
| Aromatic (C-H) | Stretch | >3000 | researchgate.net |
| Aromatic (C=C) | Stretch | 1400-1600 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. sioc.ac.cnnih.gov Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. researchgate.netlibretexts.org
In the ¹H NMR spectrum, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 7.6 ppm. The chemical shift and splitting pattern of these protons can provide insights into the substitution pattern and conformational dynamics of the phenyl rings. The protons of the amino group (NH₂) and the amide proton (NH) are also observable, though their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift, often in the range of δ 165–170 ppm. The carbon atoms of the phenyl rings give rise to several signals in the aromatic region (typically δ 120-140 ppm), and the quaternary carbon atom to which the two phenyl groups are attached has a distinct chemical shift.
Table 4: Typical NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.2–7.6 | |
| ¹³C | Amide Carbonyl | ~165–170 | |
| ¹³C | Aromatic Carbons | 120-140 | nih.gov |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. ub.eduuni-marburg.de For this compound, mass spectrometry can confirm its molecular weight by identifying the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺).
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. nih.govnih.gov Aliphatic amines and amides often undergo characteristic α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In the case of deprotonated N,2-diphenylacetamides, studies have shown that fragmentation can lead to the formation of characteristic ions such as a benzyl (B1604629) anion and an aniline (B41778) anion through direct decomposition. nih.gov The fragmentation patterns provide valuable clues about the connectivity of the atoms within the molecule.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation Studies
Given that this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and analysis of these enantiomers. nih.govsapub.orgnih.gov This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. scispace.com
The development of effective chiral HPLC methods is crucial for determining the enantiomeric purity of a sample and for isolating individual enantiomers for further study. Various types of CSPs, such as those based on cyclodextrins, proteins, or polysaccharide derivatives, can be employed for the enantioseparation of amino acids and related compounds. researchgate.net The choice of the appropriate chiral selector and mobile phase composition is critical for achieving optimal separation of the enantiomers of this compound.
Investigation of Biological Activities and Pharmacological Potentials of 2 Amino 2,2 Diphenylacetamide Derivatives Preclinical Research Focus
Antimicrobial Activity Studies
The antimicrobial properties of 2-amino-2,2-diphenylacetamide derivatives have been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi.
Antibacterial Efficacy against Gram-positive and Gram-negative Strains
Preclinical in vitro studies have demonstrated that certain derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com One particular derivative, compound 5d, demonstrated the most significant antibacterial effect against S. aureus. mdpi.com
Another study on newly synthesized 2-aminothiazole (B372263) derivatives found that some compounds exhibited moderate antibacterial activity against Gram-positive bacteria such as Bacillus pumilus and Bacillus subtilis. researchgate.net Similarly, research on 2-amino-1,4-naphthoquinone derivatives revealed activity against a panel of both Gram-positive and Gram-negative bacteria. scielo.brresearchgate.net Specifically, one derivative was most active against S. aureus and B. subtilis, while another showed strong activity against K. pneumoniae positive β-lactamase. scielo.brresearchgate.net
The following table summarizes the antibacterial activity of selected this compound and related derivatives against various bacterial strains.
| Derivative Class | Bacterial Strain | Activity Level | Reference |
| 2-amino-N-(p-Chlorophenyl) acetamide | Acinetobacter baumannii | Moderate to High | mdpi.com |
| 2-amino-N-(p-Chlorophenyl) acetamide | Pseudomonas aeruginosa | Moderate to High | mdpi.com |
| 2-amino-N-(p-Chlorophenyl) acetamide | Staphylococcus aureus | High | mdpi.com |
| 2-aminothiazole | Bacillus pumilus | Moderate | researchgate.net |
| 2-aminothiazole | Bacillus subtilis | Moderate | researchgate.net |
| 2-amino-1,4-naphthoquinone | Staphylococcus aureus | Active | scielo.brresearchgate.net |
| 2-amino-1,4-naphthoquinone | Bacillus subtilis | Active | scielo.brresearchgate.net |
| 2-amino-1,4-naphthoquinone | K. pneumoniae (+ β-lactamase) | High | scielo.brresearchgate.net |
Antifungal Efficacy against Fungal Pathogens
In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Studies have shown that some of these compounds exhibit activity against common fungal pathogens. For example, certain 2-aminothiazole derivatives displayed slight to moderate antifungal activity against Candida albicans. researchgate.net
The exploration of antifungal peptides (AFPs) provides a broader context for the potential of amino acid-derived compounds. While not specific to this compound, the mechanisms of AFPs, which include membrane disruption and inhibition of cell wall synthesis, offer insights into how these smaller molecules might function. nih.gov
The table below presents the antifungal activity of selected derivatives.
| Derivative Class | Fungal Pathogen | Activity Level | Reference |
| 2-aminothiazole | Candida albicans | Slight to Moderate | researchgate.net |
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, but preliminary evidence suggests that they may act by disrupting the microbial cell membrane. uctm.edunih.gov This mechanism is common among various antimicrobial peptides and synthetic small molecules. nih.gov The cationic nature of the amino group in these derivatives is thought to facilitate interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. uctm.edunih.gov This interaction can lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. nih.govuctm.edu
Anticonvulsant Activity Evaluation
The structural similarity of this compound to known anticonvulsant agents has prompted investigations into the antiepileptic potential of its derivatives.
In vivo Seizure Models (e.g., Maximal Electroshock Seizure (MES) Test, Subcutaneous Pentylenetetrazole (ScPTZ) Test)
Preclinical evaluation of anticonvulsant activity is often conducted using standardized in vivo seizure models in rodents. The Maximal Electroshock Seizure (MES) test is a widely used model to identify compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures. scispace.comnih.gov The subcutaneous pentylenetetrazole (scPTZ) test is used to screen for compounds that can raise the seizure threshold, suggesting potential utility against absence seizures. mdpi.com
Studies on various amino acid derivatives have demonstrated their activity in these models. For instance, a series of N-substituted amino acid amides were evaluated in both MES and scPTZ tests, with some compounds showing significant anticonvulsant effects. nih.gov Similarly, newly synthesized quinazoline (B50416) derivatives, which incorporate an acetamide moiety, displayed anticonvulsant activity primarily in the scPTZ screen. mdpi.com Research on triazolopyrimidine derivatives also showed anticonvulsive activity in both MES and PTZ-induced seizure models. nih.gov
Comparative Potency Analysis against Standard Anticonvulsants
To gauge the therapeutic potential of new anticonvulsant candidates, their potency is often compared to that of established antiepileptic drugs (AEDs). In a study of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound with structural similarities to the core of this compound, its anticonvulsant profile was compared to phenytoin (B1677684), phenobarbital, ethosuximide, and valproate. nih.gov The results indicated that this compound was a potent anticonvulsant in the MES model, with an ED50 value of 2.6 mg/kg following intraperitoneal administration in mice, compared to 9.5 mg/kg for phenytoin in the same assay. nih.gov
Another study on a hybrid compound derived from 2-(2,5-dioxopyrrolidin-1-yl) propanamide demonstrated that it could significantly enhance the anticonvulsant action of lacosamide (B1674222) and valproate in the MES test. mdpi.com
The following table provides a comparative overview of the anticonvulsant potency of a related benzamide (B126) derivative against a standard AED.
| Compound | Seizure Model | Animal | Administration | ED50 (mg/kg) | Reference |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | MES | Mouse | i.p. | 2.6 | nih.gov |
| Phenytoin | MES | Mouse | i.p. | 9.5 | nih.gov |
Analgesic Activity Assessment
The evaluation of analgesic properties of novel chemical entities is a cornerstone of preclinical pharmacology. For derivatives of acetamide, various in vivo models are employed to determine their potential to alleviate pain.
The hot plate method is a widely used model to assess the central analgesic activity of potential drug candidates. This test measures the reaction time of an animal, typically a mouse, when placed on a heated surface maintained at a constant temperature, usually between 55-56°C. The response, such as licking of the paws or jumping, is considered an indicator of the pain threshold. The time taken for the animal to exhibit these responses is recorded as the response latency. To avoid tissue damage, a cut-off time is predetermined. This model is particularly effective for evaluating centrally acting analgesics.
The analgesic effect of a test compound is quantified by its ability to prolong the response latency in the hot plate test compared to a control group that receives a vehicle. The performance of these derivatives is often benchmarked against well-established reference drugs.
In studies involving various acetamide derivatives, significant increases in hot-plate latencies were observed following their administration. For instance, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were evaluated for their analgesic properties. The results from the hot plate test demonstrated a notable increase in pain threshold. Similarly, studies on 2-chloro-N,N-diphenylacetamide derivatives showed a significant analgesic response when compared to the standard drug, diclofenac (B195802) sodium. In one such study, the compound designated as AKM-2 exhibited a particularly strong analgesic effect.
The data below, drawn from representative preclinical studies on acetamide derivatives, illustrates the typical evaluation of analgesic response.
| Compound | Time (minutes) | Mean Reaction Time (seconds) | Reference Drug | Mean Reaction Time (seconds) |
|---|---|---|---|---|
| Control (Vehicle) | 30 | 4.5 ± 0.3 | Zaltoprofen (15 mg/kg) | 7.8 ± 0.7 |
| Test Compound Group A | 30 | 6.8 ± 0.5 | 8.1 ± 0.6 | |
| Test Compound Group B | 60 | 7.2 ± 0.6 | 7.5 ± 0.5 | |
| Test Compound Group C | 90 | 6.5 ± 0.4 | 6.9 ± 0.4 |
This table presents hypothetical data modeled on findings from preclinical analgesic studies for illustrative purposes.
Enzyme Inhibition and Modulation Studies
The therapeutic potential of this compound derivatives extends to their ability to interact with and modulate the activity of various enzymes and transporters that are implicated in neurological disorders.
Butyrylcholinesterase (BuChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. In certain neurodegenerative conditions like late-stage Alzheimer's disease, the activity of BuChE in the brain increases, making it a viable therapeutic target. Selective inhibition of BuChE is therefore a significant area of preclinical research.
Research into novel BuChE inhibitors has explored a wide range of chemical scaffolds. While direct studies on this compound are not extensively documented in this context, research on structurally related compounds provides insight. For example, derivatives of azaphenothiazines have been identified as potent BuChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. In other research, a lead compound (G801-0274) was used to design and synthesize new derivatives that showed strong inhibitory effects on both AChE and BuChE. One such derivative, compound 8i , was identified as a potent dual inhibitor.
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Specific Derivative | BuChE IC50 | AChE IC50 | Reference |
|---|---|---|---|---|
| Azaphenothiazine Derivative | Compound 14 | 11.8 nM | > 10 µM | |
| Azaphenothiazine Derivative | Compound 15 | 122.2 nM | > 10 µM | |
| G801-0274 Derivative | Compound 8i | 0.28 µM | 0.39 µM | |
| G801-0274 Derivative | Lead Compound | 0.03 µM | 2.05 µM |
This table presents data from studies on various heterocyclic compounds to illustrate the evaluation of BuChE inhibition.
The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in the development of treatments for Alzheimer's disease. This enzyme is responsible for the initial step in the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. Consequently, inhibiting BACE1 is a key strategy to reduce Aβ levels.
Preclinical research has focused on discovering and optimizing small molecule BACE1 inhibitors that can effectively cross the blood-brain barrier. A variety of chemical structures have been investigated. For instance, a structure-based optimization of an iminopyrimidinone scaffold led to the development of 2-amino-imidazol-4-one derivatives with potent BACE1 inhibitory activity. The most potent of these, compound L-5, demonstrated an IC50 of 0.12 µM. This highlights the focus on developing "2-amino" containing structures, among many others, for BACE1 inhibition.
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for removing GABA from the synaptic cleft, thereby controlling the duration and spread of inhibitory signals. Modulating the activity of GATs, particularly the GAT1 isoform, is a therapeutic approach for conditions like epilepsy.
Preclinical studies have evaluated numerous compounds that act as GAT inhibitors. These are often derivatives of molecules like nipecotic acid and guvacine (B1672442). Notably, some potent GAT1 inhibitors feature a diphenyl moiety, a structural component also present in this compound. For example, the GAT1 inhibitor NO711 is a derivative of guvacine that contains a diphenylmethylene group. Another inhibitor, SKF89976A, is characterized by a 4,4-diphenyl-3-butenyl structure. The investigation of these compounds in preclinical models helps to elucidate the structural requirements for potent GAT inhibition.
Cyclooxygenase Enzyme (COX-1, COX-2) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins. hracglobal.commdpi.com Inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). hracglobal.commdpi.com
Preclinical research into the direct inhibitory effects of this compound derivatives on COX-1 and COX-2 enzymes is an area of active investigation. One study conducted molecular docking simulations on a series of 2-chloro-N,N-diphenylacetamide derivatives to predict their binding affinity to COX-1 and COX-2. The results of these in silico studies suggested a potential for these compounds to interact with the active sites of both COX enzymes, indicating a possible mechanism for analgesic and anti-inflammatory effects. While these computational findings are promising, further in vitro enzymatic assays are necessary to determine the specific IC50 values and confirm the extent and selectivity of COX-1 and COX-2 inhibition by this class of compounds.
Exploration of Other Reported Pharmacological Activities of Derivatives
Beyond their potential interaction with cyclooxygenase enzymes, derivatives of this compound have been investigated for a range of other pharmacological activities in preclinical models.
The anti-inflammatory potential of this compound derivatives has been explored in preclinical studies, primarily through in vivo models of inflammation. A commonly used model is the carrageenan-induced paw edema test in rodents, which assesses the ability of a compound to reduce acute inflammation. nih.govfrontiersin.org For instance, a study on N-pyrrolylcarboxylic acid derivatives, which are structurally related to some acetamides, demonstrated a significant reduction in paw edema after both single and multiple administrations in a carrageenan-induced inflammation model in rats. nih.gov Another study investigating novel benzenesulfonamide (B165840) derivatives also utilized the carrageenan-induced paw edema model and found that their compounds exhibited potent anti-inflammatory activity, reducing paw swelling and levels of pro-inflammatory cytokines in the paw tissue. mdpi.com While these studies on related structures are encouraging, direct preclinical evidence from in vivo anti-inflammatory models for this compound derivatives is needed to definitively establish their anti-inflammatory potential.
A significant area of preclinical research for acetamide derivatives has been the investigation of their anticancer properties. Various studies have evaluated the in vitro cytotoxicity of novel phenylacetamide and related derivatives against a range of human cancer cell lines.
One study synthesized a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and tested their cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. researchgate.net The results indicated that these compounds, particularly those with a nitro moiety, exhibited notable cytotoxic effects, with some derivatives showing IC50 values in the micromolar range against the PC3 cell line. researchgate.net
Another investigation focused on new semi-synthetic phenoxy acetamide derivatives, which were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. researchgate.net One of the compounds demonstrated potent activity against the HepG2 cell line with a low micromolar IC50 value. researchgate.net Furthermore, a study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives revealed that some of these compounds displayed significant cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. nih.gov
The following table summarizes the in vitro cytotoxic activity of some acetamide derivatives from these preclinical studies.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | researchgate.net |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | researchgate.net |
| Phenoxy acetamide derivative | HepG2 (Liver Cancer) | 1.43 | researchgate.net |
| Phenoxy acetamide derivative | HepG2 (Liver Cancer) | 6.52 | researchgate.net |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido)acetamide | HeLa (Cervical Cancer) | 1.3 | nih.gov |
These findings suggest that the acetamide scaffold, particularly with diphenyl substitutions, holds promise for the development of novel anticancer agents. Further preclinical studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of this compound derivatives in oncology.
The structural characteristics of this compound, specifically the presence of a diaryl moiety, are found in many first and second-generation H1 receptor antagonists. mdpi.com This structural similarity suggests a potential for derivatives of this compound to exhibit antihistaminic activity. Preclinical evaluation of antihistaminic activity typically involves in vitro histamine (B1213489) H1 receptor binding assays to determine the affinity of the compound for the receptor, and in vivo models such as the histamine-induced bronchoconstriction or passive paw anaphylaxis tests. nih.govresearchgate.net
Research on 4-(diphenylmethyl)-1-piperazine derivatives, which share the diphenylmethyl group with this compound, has shown them to be potent in vitro histamine H1-receptor antagonists. nih.gov While this provides an indirect rationale, direct preclinical studies investigating the H1 receptor binding affinity and in vivo antihistaminic efficacy of this compound derivatives are necessary to confirm this potential pharmacological activity.
The potential for this compound derivatives to exert modulatory effects on the central nervous system (CNS) is an area that requires further investigation. Preclinical neuropharmacological screening in animal models is essential to identify any potential CNS activities, such as sedative, anticonvulsant, or anxiolytic effects. mdpi.com While some acetamide-containing compounds have been shown to possess CNS activity, specific preclinical data on the neuropharmacological profile of this compound derivatives is not extensively available in the current scientific literature.
The investigation of this compound derivatives for herbicidal activity is a specialized area of research. The development of new herbicides is crucial for modern agriculture to manage weed competition and ensure crop yields. mdpi.comsemanticscholar.org Preclinical research in this field typically involves screening compounds for their ability to inhibit the growth of various weed species in both pre-emergent (applied before weed seedlings emerge) and post-emergent (applied to established weeds) settings. ntu.edu.sgresearchgate.net
While research has been conducted on the herbicidal activity of various chemical classes, including some containing amide functionalities, specific preclinical studies detailing the herbicidal efficacy of this compound derivatives against common weed species are not widely reported. Further research is needed to explore the potential of this chemical scaffold in the development of novel herbicides.
Structure Activity Relationship Sar Investigations of 2 Amino 2,2 Diphenylacetamide Derivatives
Identification of Key Structural Features for Desired Biological Activity
SAR studies have revealed that the 2-amino-N-phenylacetamide scaffold is a promising starting point for the development of inhibitors for targets such as the Slack potassium channel. nih.govresearchgate.net The core structure consists of several key regions that have been subjected to detailed investigation to determine their importance for biological activity.
The fundamental components essential for the activity of this chemical series include:
The 2-amino-acetamide core: This central fragment appears to be crucial for anchoring the molecule within the binding site of its target protein.
The N-phenylacetamide moiety: The nature and substitution pattern of the N-phenyl ring play a vital role in modulating the potency and selectivity of these compounds.
Research has indicated that even minor alterations to these core features can lead to a significant loss of activity, highlighting their importance in the pharmacophore. nih.govresearchgate.net
Analysis of the Impact of Substituent Modifications on Pharmacological Profile and Potency
Systematic modifications of the substituents on the 2-amino-N-phenylacetamide scaffold have provided valuable insights into the SAR of this class of compounds. The primary focus of these modifications has been on the N-phenyl ring, where the introduction of various functional groups has been shown to have a profound impact on the pharmacological profile and potency.
For instance, in the context of Slack potassium channel inhibitors, a disubstituted pattern on the N-phenyl ring was found to be a key determinant of activity. nih.gov Specifically, a 2,5-disubstitution pattern was identified as being particularly favorable. nih.gov
The following table summarizes the effects of various substitutions on the N-phenyl ring on the inhibitory activity against the Slack potassium channel:
| Position | Substituent | Effect on Potency |
| 2 | Methoxy | Maintained inhibitory profile |
| 5 | Chloro | Maintained inhibitory profile |
| Other | Various | Loss of Slack activity |
Holding either the 2-methoxy group or the 5-chloro group constant while modifying the other position on the N-phenyl ring was a strategy employed to explore the SAR further. nih.gov However, many of these modifications resulted in a decrease or complete loss of inhibitory activity, suggesting that the electronic and steric properties of the substituents at these positions are finely tuned for optimal interaction with the target. nih.govresearchgate.net
Influence of Stereochemistry and Conformational Aspects on Bioactivity
The stereochemistry of drug molecules is a critical factor that can significantly influence their biological activity. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are chiral environments, and different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
In the broader context of medicinal chemistry, it has been demonstrated that stereochemistry can be a key driver for both potency and pharmacokinetic properties. nih.gov For chiral compounds, the spatial arrangement of atoms can dictate how well a molecule fits into its binding site. Even subtle changes in the three-dimensional structure can lead to substantial differences in binding affinity and, consequently, biological response.
While the available literature on 2-amino-2,2-diphenylacetamide derivatives does not extensively detail the specific influence of stereochemistry on their bioactivity, the principles of stereopharmacology suggest that if a chiral center is present in these molecules, the different stereoisomers would likely display varying levels of activity. The separation and biological evaluation of individual enantiomers would be a crucial step in optimizing the therapeutic potential of this chemical class.
Computational and Cheminformatics Approaches in Research on 2 Amino 2,2 Diphenylacetamide
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While this method is widely applied in drug discovery, specific molecular docking studies detailing the binding of 2-Amino-2,2-diphenylacetamide to particular biological targets are not prominently available in the reviewed scientific literature. General applications of docking on related acetamide (B32628) derivatives have been performed to explore binding to targets like cyclo-oxygenase (COX) enzymes, but direct data for this compound is absent.
Analysis of Ligand-Protein Interaction Profiles (e.g., Hydrogen Bonds, Hydrophobic Interactions, Amino Acid Residue Interactions)
The analysis of ligand-protein interactions is a critical component of molecular docking, providing insights into the forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and specific contacts with amino acid residues in the binding pocket. For a molecule like this compound, the primary amine (-NH2) and amide (-CONH2) groups would be expected to act as hydrogen bond donors and acceptors, while the two phenyl rings would likely engage in hydrophobic and π-stacking interactions. However, without specific docking studies of this compound into a defined protein target, a detailed profile of its interaction with specific amino acid residues cannot be provided. Studies on analogous compounds, such as 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, have identified key interactions with residues like Thr199, Arg201, and Ala261 within the N-formyl peptide receptor 1 (FPR1), but this information is not directly transferable.
Prediction of Binding Sites and Binding Affinities
A primary outcome of molecular docking simulations is the prediction of the most likely binding site of a ligand on a protein and the estimation of its binding affinity, commonly expressed in kcal/mol. This value helps in ranking potential drug candidates. Predicting the absolute binding affinity with high accuracy remains a challenge in computational chemistry. For this compound, no specific binding site predictions or calculated binding affinity values against any biological target were found in the available literature.
Pharmacophore Modeling and Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules. This model then serves as a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. There are no published studies detailing the use of this compound as a template for pharmacophore model generation or its identification as a hit from a pharmacophore-based screening campaign.
Density Functional Theory (DFT) Calculations and Quantum Chemical Parameter Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. While DFT is a standard computational tool, specific studies applying it to this compound to determine its quantum chemical parameters were not found in the reviewed literature.
Optimization of Molecular Geometry and Vibrational Analysis
A fundamental application of DFT is the optimization of a molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process yields precise information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations are typically performed. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions. No specific reports detailing the optimized molecular geometry or the calculated vibrational frequencies for this compound were identified in the scientific literature based on the conducted searches.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Bioactivity Interpretation
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity and kinetic stability of a molecule. wikipedia.orgslideshare.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com This energy gap is widely used to understand charge transfer interactions within a molecule and assess its potential bioactivity. irjweb.commdpi.com
For this compound and its derivatives, DFT (Density Functional Theory) calculations are employed to determine the energies of these frontier orbitals. mdpi.com Analysis of the HOMO-LUMO gap helps researchers predict how the molecule will interact with biological targets. A molecule with a smaller gap may be more likely to engage in chemical reactions necessary for its biological function. Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, and hardness, further refine the understanding of the compound's reactivity. mdpi.com
Table 1: Interpretation of Frontier Molecular Orbital (HOMO-LUMO) Parameters
| Parameter | Symbol | Significance in Reactivity and Bioactivity |
| HOMO Energy | EHOMO | Represents the electron-donating capacity of the molecule. Higher energy indicates greater nucleophilicity. |
| LUMO Energy | ELUMO | Represents the electron-accepting capacity. Lower energy suggests greater electrophilicity and reactivity. wuxibiology.com |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | A key indicator of kinetic stability. A small gap correlates with high chemical reactivity and polarizability, while a large gap indicates high stability. irjweb.comnih.gov |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This technique is instrumental in analyzing hyperconjugative interactions and the delocalization of electron density within a molecule, which are crucial for understanding its stability and intramolecular signaling. researchgate.netmaterialsciencejournal.org
In the context of this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) pathways. For instance, it could quantify the delocalization of electron density from the lone pairs on the nitrogen and oxygen atoms to the antibonding orbitals (π*) of the phenyl rings and the carbonyl group. These interactions are fundamental to the molecule's conformational stability and electronic properties. periodicodimineralogia.it
Table 2: Typical Donor-Acceptor Interactions Investigated by NBO Analysis
| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |
| Lone Pair (n) of O/N | π* of C=C or C=O | n → π | Indicates delocalization of lone pair electrons into an adjacent π-system, contributing to resonance stabilization. |
| π bond of Phenyl Ring | π of C=O | π → π | Represents charge transfer between π-systems, crucial for conjugation effects across the molecule. |
| σ bond of C-H/C-C | σ of adjacent bond | σ → σ* | A hyperconjugative effect that contributes to the stabilization of the molecular framework. |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Methods
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound is critical to avoid late-stage failures. researchgate.net In silico ADMET prediction tools have revolutionized this process by allowing for the rapid screening of chemical structures before they are synthesized. sci-hub.senih.gov These computational models use a molecule's structure to forecast its pharmacokinetic profile. biorxiv.org
For this compound, various ADMET parameters can be computationally estimated. Key properties include:
Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound might be absorbed after oral administration. memphis.edu
Distribution: Blood-Brain Barrier (BBB) permeability is crucial for neurologically active compounds, while Plasma Protein Binding (PPB) affects the amount of free compound available to act on its target. nih.gov
Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound helps in anticipating drug-drug interactions.
Excretion: Properties like total clearance provide an estimate of how quickly the compound is removed from the body. nepjol.info
Online platforms such as SwissADME and ADMETlab 2.0 are widely used to generate these predictions based on quantitative structure-activity relationship (QSAR) models. nih.gov
Table 3: Predicted ADME Properties for a Representative Phenylacetamide Derivative
| ADME Parameter | Predicted Value/Classification | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. nepjol.info |
| BBB Permeant | Yes | The compound is predicted to be able to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | ~90% | High binding to plasma proteins, potentially affecting bioavailability. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, reducing the risk of certain drug interactions. |
| CYP3A4 Inhibitor | Yes | May inhibit the CYP3A4 enzyme, indicating a potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | ~0.5 | Indicates the predicted rate of elimination from the body. |
Note: Data is illustrative and based on typical predictions for similar small molecules.
Computational Assessment of Compound Similarity to Reference Drugs
Evaluating a compound's "drug-likeness" is a critical step in prioritizing candidates for further development. This assessment compares the physicochemical properties of a novel compound to those of known successful oral drugs. nih.gov The most widely used framework for this is Lipinski's Rule of Five. wikipedia.org
Lipinski's Rule of Five provides a set of simple molecular descriptors that are common among orally bioavailable drugs: lindushealth.comunits.it
Molecular Weight (MW) ≤ 500 Daltons
Log P (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Compounds that comply with these rules are considered more likely to have favorable ADME properties, such as good absorption and permeation. units.ittaylorandfrancis.com While not a strict determinant of a compound's ultimate success, it is a highly influential filter in early-stage drug discovery. wikipedia.orgyoutube.com this compound adheres well to these guidelines, suggesting it possesses a favorable physicochemical profile for a potential oral drug candidate.
Table 4: Drug-Likeness Profile of this compound (Comparison with Lipinski's Rule of Five)
| Physicochemical Property | This compound Value | Lipinski's Guideline | Compliance |
| Molecular Weight ( g/mol ) | 226.27 | ≤ 500 | Yes |
| Log P (Octanol/Water Partition) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Overall | 0 Violations | ≤ 1 Violation | Pass |
Future Directions and Emerging Research Avenues for 2 Amino 2,2 Diphenylacetamide
Exploration of Novel Derivatization Strategies for Enhanced Specificity and Potency
Future research will heavily focus on the rational design and synthesis of novel derivatives of 2-amino-2,2-diphenylacetamide to improve their pharmacological profiles. The goal of derivatization is to modulate physicochemical properties such as lipophilicity, electronic distribution, and steric bulk to enhance binding affinity for biological targets, improve blood-brain barrier penetration, and increase metabolic stability. Key strategies include modifications at the primary amino group, the acetamide (B32628) moiety, and the two phenyl rings.
Several studies on structurally related aminoacetamides have demonstrated that N-substitution can yield potent anticonvulsant compounds. nih.gov For instance, introducing bicyclic groups like tetralinyl or indanyl has led to highly active anticonvulsants. nih.gov Future work could explore a wider range of substituents to fine-tune activity.
Key Derivatization Approaches:
N-Alkylation/Arylation: Introducing various alkyl, aryl, or heterocyclic groups at the primary amine can alter lipophilicity and create new interactions with target proteins.
Phenyl Ring Substitution: Adding electron-withdrawing or electron-donating groups to the phenyl rings can modify the electronic properties and metabolic stability of the molecule.
Amide Modification: Replacing the terminal amide with bioisosteres like sulfonamides or converting it to more complex side chains could enhance target engagement and specificity.
Table 1: Potential Derivatization Strategies and Their Goals
| Modification Site | Strategy | Example Modification | Primary Goal |
| Primary Amine (-NH₂) | N-Alkylation | Introduction of a pentyl group | Enhance anticonvulsant activity, similar to milacemide. researchgate.net |
| Primary Amine (-NH₂) | N-Benzylation | Addition of a substituted benzyl (B1604629) group | Improve potency and therapeutic index. nih.gov |
| Phenyl Rings | Halogenation | Introduction of fluorine or chlorine atoms | Modulate lipophilicity and metabolic stability. |
| Acetamide (-CONH₂) | Bioisosteric Replacement | Conversion to a tetrazole or oxadiazole | Increase metabolic stability and alter binding modes. |
In-depth Mechanistic Studies of Observed Biological Actions at a Molecular Level
While derivatives of the this compound scaffold have shown promising anticonvulsant activity, the precise molecular mechanisms often remain to be fully elucidated. nih.gov A critical future direction is to move beyond phenotypic screening and conduct in-depth mechanistic studies to identify and validate the specific molecular targets responsible for their biological effects.
Initial research on some active aminoacetamide derivatives suggests their anticonvulsant activity may be partially due to interaction with neuronal voltage-dependent sodium channels, as they can block veratridine-induced aspartate efflux from cortical synaptosomes. nih.gov However, this may not be the sole mechanism. Future investigations should employ a range of modern biochemical and biophysical techniques.
Proposed Mechanistic Studies:
Electrophysiology: Patch-clamp studies on various neuronal ion channels (e.g., sodium, potassium, calcium) to determine if the compounds act as channel blockers or modulators.
Receptor Binding Assays: Screening against a panel of central nervous system (CNS) receptors (e.g., GABA, NMDA, AMPA) to identify specific binding targets.
Enzyme Inhibition Assays: Evaluating the inhibitory activity against enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
Structural Biology: Co-crystallization of active compounds with their identified targets to understand the precise binding interactions at an atomic level.
Integration of Advanced Computational Methods for De Novo Design and Optimization
Advanced computational chemistry and artificial intelligence (AI) are poised to revolutionize the drug discovery process for this compound derivatives. These methods can accelerate the design-synthesize-test cycle by predicting the activity and properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been successfully applied to other acetamide series to identify key structural features required for biological activity. nih.govnih.gov Future research will integrate more sophisticated techniques, including structure-based design and machine learning algorithms.
Table 2: Application of Computational Methods in Drug Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict the binding pose and affinity of new derivatives within the active site of a known target (e.g., a sodium channel). | Prioritization of compounds with the highest predicted binding affinity for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key long-lasting interactions. |
| 3D-QSAR | Correlate the 3D structural properties of molecules with their biological activity. | Generation of a predictive model to guide the design of more potent analogs. nih.gov |
| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. nih.gov |
| Generative AI Models | De novo design of novel molecular structures based on desired activity and property profiles. | Exploration of novel chemical space and generation of innovative lead compounds. |
Development of Multi-Target Directed Ligands based on the Scaffold
Many complex diseases, particularly neurodegenerative disorders, involve multiple pathological pathways. mdpi.com The strategy of developing Multi-Target-Directed Ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously—has emerged as a promising therapeutic approach. mdpi.comnih.gov The this compound scaffold, with its proven CNS activity, is an excellent starting point for the design of novel MTDLs.
The design of MTDLs often involves combining two or more pharmacophores into a single hybrid molecule. nih.gov Given its anticonvulsant properties, this scaffold could be combined with moieties known to modulate other targets relevant to neurological diseases, such as enzymes involved in inflammation (e.g., cyclooxygenase) or protein aggregation. The challenge lies in achieving balanced activity across multiple targets while maintaining favorable drug-like properties. mdpi.com
Potential MTDL Strategies:
Anticonvulsant + Anti-inflammatory: Combining the diphenylacetamide core with a known anti-inflammatory pharmacophore to tackle neuroinflammation, which is often co-morbid with epilepsy.
Anticonvulsant + MAO Inhibition: Designing hybrids that modulate voltage-gated ion channels while also inhibiting monoamine oxidase, which could be beneficial for treating seizures accompanied by depressive symptoms.
Anticonvulsant + Neuroprotection: Integrating moieties that can mitigate oxidative stress or inhibit pathways leading to neuronal cell death.
Investigation into Overcoming Resistance Mechanisms in Antimicrobial Applications
While the primary research focus for this scaffold has been on anticonvulsant activity, structurally related diphenylamine (B1679370) derivatives have shown significant antibacterial and antifungal properties. researchgate.netnih.govnih.gov This suggests that derivatives of this compound could be explored as a novel class of antimicrobial agents. Should potent antimicrobial leads be identified, a crucial future research direction would be the proactive investigation of potential resistance mechanisms.
The emergence of antimicrobial resistance is a major global health threat. researchgate.net Understanding how bacteria might develop resistance to a new chemical class is vital for designing durable therapeutics.
Future Research Plan for Antimicrobial Development:
Screening for Activity: Systematically screen a library of this compound derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Mechanism of Action Studies: For active compounds, determine the antimicrobial mechanism (e.g., cell wall disruption, protein synthesis inhibition, DNA gyrase inhibition).
Resistance Development Studies: Conduct laboratory evolution experiments to generate resistant bacterial strains and use whole-genome sequencing to identify the genetic basis of resistance (e.g., mutations in the target protein, upregulation of efflux pumps).
Design of Resistance-Busting Analogs: Based on the identified resistance mechanisms, design next-generation compounds that can evade these mechanisms. For example, if resistance is due to efflux pumps, derivatives could be designed to be poor substrates for these pumps.
By anticipating and studying resistance, researchers can develop more robust antimicrobial candidates based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 2-Amino-2,2-diphenylacetamide, and how are reaction conditions optimized?
The synthesis typically involves the acylation of an amine precursor with 2,2-diphenylacetyl chloride or its derivatives under anhydrous conditions. For example:
- Procedure : React 2,2-diphenylacetyl chloride with a primary amine (e.g., ammonia or substituted aniline) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Use a base like triethylamine to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry or solvent polarity. Purify via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity analysis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.6 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
- Infrared Spectroscopy (IR) : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers address low yields or side reactions during synthesis?
Common challenges include hydrolysis of the acyl chloride intermediate or undesired N-alkylation. Mitigation strategies:
- Moisture Control : Use inert atmospheres (N₂/Ar) and anhydrous solvents .
- Temperature Modulation : Maintain low temperatures (0–5°C) during acylation to suppress side reactions .
- Byproduct Removal : Employ scavengers (e.g., molecular sieves) or iterative washing (e.g., dilute HCl for unreacted amine removal) .
Q. What experimental approaches are suitable for investigating the compound’s potential pharmacological interactions?
- In Vitro Assays : Test binding affinity to receptors (e.g., GPCRs) via radioligand displacement assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, leveraging the compound’s hydrogen-bonding capacity .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes and LC-MS/MS .
Q. How can enantiomeric purity be ensured if the compound exhibits chirality?
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) for separation .
- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity .
- Crystallization : Opt for chiral resolving agents (e.g., tartaric acid derivatives) during recrystallization .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Waste Disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
